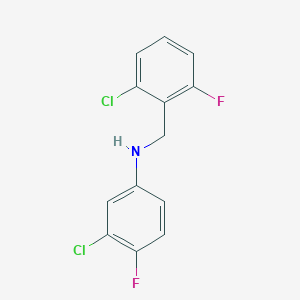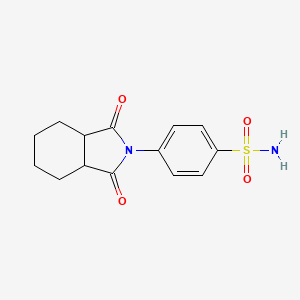![molecular formula C23H23FN2O6S B12490404 N-(3,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12490404.png)
N-(3,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes methoxy, fluorophenyl, and sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the glycinamide backbone: This step involves the reaction of glycine derivatives with appropriate reagents to form the glycinamide structure.
Introduction of the methoxyphenyl groups: Methoxyphenyl groups are introduced through reactions involving methoxybenzene derivatives and suitable catalysts.
Addition of the fluorophenylsulfonyl group: The fluorophenylsulfonyl group is added using sulfonylation reactions, which typically require sulfonyl chlorides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler analogue with similar methoxy groups but lacking the sulfonyl and fluorophenyl groups.
N-(3,4-Dimethoxyphenyl)-4-fluorobenzylamine: Shares the methoxy and fluorophenyl groups but differs in the overall structure.
Uniqueness
N-(3,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is unique due to its combination of methoxy, fluorophenyl, and sulfonyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H23FN2O6S |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
N-(3,4-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C23H23FN2O6S/c1-30-19-9-7-18(8-10-19)26(33(28,29)20-11-4-16(24)5-12-20)15-23(27)25-17-6-13-21(31-2)22(14-17)32-3/h4-14H,15H2,1-3H3,(H,25,27) |
Clave InChI |
GKHPQNUOTXYHAH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B12490335.png)

![Methyl {[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B12490342.png)
![6-[4-(benzyloxy)phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12490348.png)
![Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12490355.png)
![N-[2-(4-fluorophenyl)ethyl]-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B12490358.png)

![Propyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12490366.png)
![1-[1-(2-Bromobenzyl)piperidin-4-yl]azepane](/img/structure/B12490373.png)
![1-{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12490380.png)
![N,N-dimethyl-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12490386.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12490392.png)

![2-(2,4-Dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12490397.png)
